molecular formula C21H22ClFN2O B611899 2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride CAS No. 182959-33-7

2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride

Cat. No. B611899
M. Wt: 372.86
InChI Key: JWXYVHMBPISIJQ-TVWXOORISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YM-53601 is a squalene synthase inhibitor (IC50s = 79 and 90 nM in HepG2 cells and rat liver microsomes, respectively). It inhibits cholesterol biosynthesis in rats (ED50 = 32 mg/kg). YM-53601 dose-dependently reduces plasma triglyceride and non-HDL cholesterol levels in hamsters fed both normal and high-fat diets. It also reduces viral RNA, core and NS3 protein production, and secreted viral particles in Huh7.5.1-8 cells infected with the hepatitis C virus (HCV) strain JFH-1 without affecting cell viability at concentrations ranging from 0.5 to 1.5 μM. YM-53601 (1-10 μM) confers protection against cytotoxicity induced by the bacterial pore-forming toxin pneumolysin in HBE1 and normal human bronchial epithelial (NHBE) cells.
YM-53601 is an inhibitor of squalene synthase activity that acts by lowering cholesterol as well as triglycerides.

Scientific Research Applications

Antiprotozoal Activity

  • Compounds related to 2-azabicyclo[3.2.2]nonanes, which are structurally similar to 1-Azabicyclo[2.2.2]octan-3-ylidene, have been investigated for their antiprotozoal properties. Notably, these compounds exhibit significant in vitro antiprotozoal activity and low cytotoxicity, highlighting their potential as lead compounds for further modifications (Seebacher et al., 2005).

Antiviral Applications

  • Research on tricyclic compounds with unique amine moieties, such as 1-azabicyclo[3.3.0]octan-5-yl, has shown promising results in the development of anti-influenza virus agents. One such compound demonstrated potent anti-influenza A virus activity and was well-tolerated in mice, indicating its potential as a novel anti-influenza virus agent for humans (Oka et al., 2001).

Neurochemical Effects

  • The compound 2,3,4-trimethoxy-N'-(8-metyl-8-azabicyclo[3.2.1.] octan-3-ylidene) benzohydrazide hydrochloride, a member of the tropane group, has shown anxiolytic and antimigraine activity. It influences monoamine levels and their metabolites in mouse brain structures, implicating the dopaminergic pathway in its mechanism of action (Naplekova et al., 2017).

Structural Analysis

  • The structural and conformational aspects of carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride, closely related to the structure , have been extensively studied. These investigations include spectroscopic analysis and pharmacological assays to evaluate their activity, which could inform the understanding of similar compounds (Iriepa & Bellanato, 2011).

Antibacterial and Antifungal Properties

  • Novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules have been synthesized and evaluated for antifungal and antibacterial activities. These studies indicate significant potential in combating various pathogenic strains, which may be relevant for compounds with similar structures (Rad et al., 2016).

properties

IUPAC Name

2-[2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXYVHMBPISIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Reactant of Route 2
2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Reactant of Route 3
2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Reactant of Route 6
2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride

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